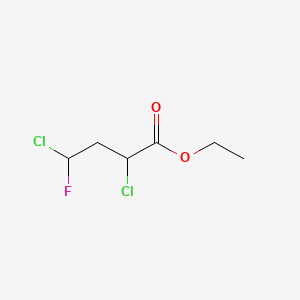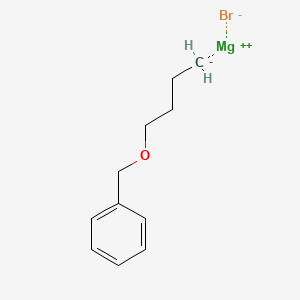
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF (4-BBMgBr) is a Grignard reagent used in organic synthesis for the preparation of a variety of compounds. It is a colorless liquid produced by the reaction of benzyl bromide with magnesium in tetrahydrofuran (THF). This reagent is used in a wide range of laboratory experiments, from the synthesis of pharmaceuticals to the preparation of new materials.4-BBMgBr is a powerful nucleophile and is used in a variety of reactions, including the formation of carbon-carbon bonds, the synthesis of alcohols, and the preparation of alkyl halides.
Mecanismo De Acción
Target of Action
4-(Benzyloxy)butylmagnesium bromide is an organometallic compound that is primarily used in scientific research due to its diverse applications. It is often used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction , which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the SM coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . . This results in the formation of new carbon-carbon bonds in organic molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to use and store. It is also a powerful nucleophile, which makes it useful for a variety of reactions. However, it is important to use the reagent in a safe manner, as it is a strong oxidizing agent and can be hazardous if not handled properly.
Direcciones Futuras
There are many potential future directions for the use of 4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF. It can be used to synthesize a variety of compounds, including pharmaceuticals and nanomaterials. It can also be used in the synthesis of polymers and other materials. In addition, it can be used in the preparation of new catalysts and reagents. Finally, it can be used to explore new reaction pathways and develop new synthetic methods.
Métodos De Síntesis
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is synthesized by the reaction of benzyl bromide with magnesium in THF. The reaction is carried out at room temperature and is usually complete within a few hours. The reaction produces a colorless liquid, which is then filtered to remove any unreacted magnesium. The resulting solution is a clear, colorless liquid that can be stored at room temperature.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)butylmagnesium bromide, 0.50 M in THF is widely used in the synthesis of organic compounds. It is used in the preparation of a variety of compounds, including alcohols, alkyl halides, and carbon-carbon bonds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. In addition, it is used in the preparation of new materials, such as polymers and nanomaterials.
Propiedades
IUPAC Name |
magnesium;butoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSIAILAJRPNTC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)

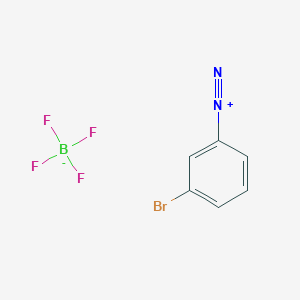
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
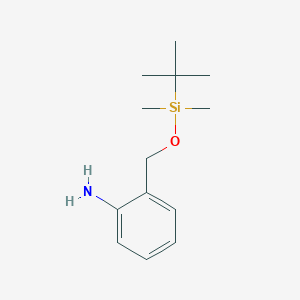
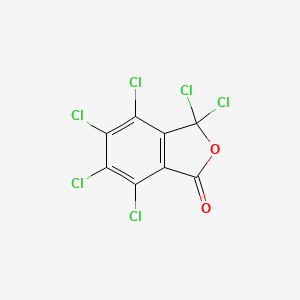
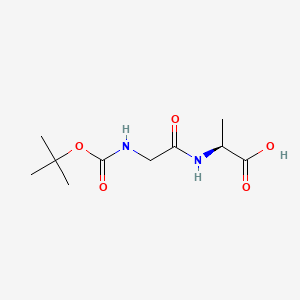

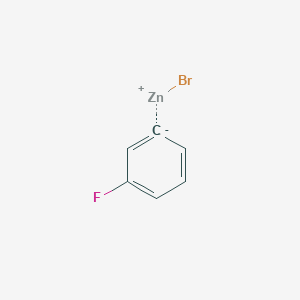
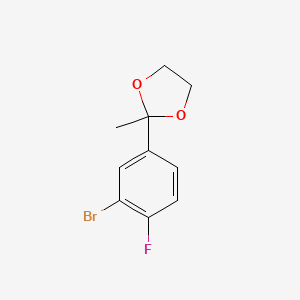
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)
